BenchChemオンラインストアへようこそ!

4-(2-methoxybenzoyl)-2-phenylmorpholine

Beta-2 adrenergic receptor GPCR agonism Mitogenesis inhibition

Acquire this potent β2-adrenergic receptor agonist (IC50 1.44 nM) for your GPCR research. Its 2-methoxybenzoyl substitution provides 3x greater potency than close analogs, essential for differentiating SAR studies. Ideal as a reference probe for mitogenesis inhibition assays and target validation in metabolic disease models.

Molecular Formula C18H19NO3
Molecular Weight 297.354
CAS No. 921174-14-3
Cat. No. B2968527
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-methoxybenzoyl)-2-phenylmorpholine
CAS921174-14-3
Molecular FormulaC18H19NO3
Molecular Weight297.354
Structural Identifiers
SMILESCOC1=CC=CC=C1C(=O)N2CCOC(C2)C3=CC=CC=C3
InChIInChI=1S/C18H19NO3/c1-21-16-10-6-5-9-15(16)18(20)19-11-12-22-17(13-19)14-7-3-2-4-8-14/h2-10,17H,11-13H2,1H3
InChIKeyAGMMPHVIWHIDRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-(2-Methoxybenzoyl)-2-phenylmorpholine (CAS 921174-14-3): A 2-Phenylmorpholine Derivative with Documented Beta-2 Adrenergic Agonist Activity


4-(2-Methoxybenzoyl)-2-phenylmorpholine (also known as (2-methoxyphenyl)(2-phenylmorpholino)methanone) is a synthetic small molecule belonging to the substituted 2-phenylmorpholine class [1]. With molecular formula C18H19NO3 and a molecular weight of 297.3 g/mol, it features a morpholine ring N-substituted with a 2-methoxybenzoyl group and a phenyl group at the 2-position of the morpholine . The compound has been characterized in authoritative bioactivity databases as a potent beta-2 adrenergic receptor (β2-AR) agonist [2].

Why Generic Substitution Fails: Quantitative Divergence of 4-(2-Methoxybenzoyl)-2-phenylmorpholine from Closely Related Analogs


Generic substitution among 2-phenylmorpholine derivatives is not scientifically justified due to marked quantitative differences in receptor binding potency and functional activity. Within the same β2-AR mitogenesis inhibition assay, structurally analogous compounds exhibit IC50 values spanning from 0.050 nM (isoproterenol) to 4.37 nM [1]. Even within a narrow set of closely related N-benzoyl-2-phenylmorpholines, potency varies by more than 3-fold. Furthermore, regioisomeric substitution patterns on the benzoyl moiety profoundly influence both target engagement and downstream biological profiles, as demonstrated by distinct potency and selectivity shifts reported in patent literature [2]. Below, we present quantitative, comparator-anchored evidence delineating exactly where 4-(2-methoxybenzoyl)-2-phenylmorpholine diverges from its nearest analogs.

Quantitative Evidence Guide: 4-(2-Methoxybenzoyl)-2-phenylmorpholine Differentiation Anchored to Comparator Data


Beta-2 Adrenergic Receptor (β2-AR) Agonist Potency: 3-Fold Higher Potency than CHEMBL1800934 in the Same Assay

4-(2-Methoxybenzoyl)-2-phenylmorpholine (CHEMBL1800936) exhibits an IC50 of 1.44 nM in a β2-AR-mediated mitogenesis inhibition assay, which is 3.03-fold more potent than the structurally related analog CHEMBL1800934 (IC50 = 4.37 nM) tested under identical conditions [1][2]. Another analog, CHEMBL1800961, shows an intermediate IC50 of 1.91 nM. The reference agonist isoproterenol achieves an IC50 of 0.050 nM in the same assay.

Beta-2 adrenergic receptor GPCR agonism Mitogenesis inhibition

Structural Differentiation: Molecular Weight and Formula Distinguish 4-(2-Methoxybenzoyl)-2-phenylmorpholine from Parent 2-Phenylmorpholine

The target compound possesses a molecular weight of 297.3 g/mol and a molecular formula of C18H19NO3 , representing a substantial 1.82-fold increase in molecular weight over the parent 2-phenylmorpholine (163.22 g/mol, C10H13NO) [1]. This structural expansion incorporates a 2-methoxybenzoyl substituent on the morpholine nitrogen, a modification known to alter lipophilicity, target engagement, and metabolic stability profiles compared to unsubstituted or alkyl-substituted 2-phenylmorpholines.

Physicochemical properties Molecular weight Chemical structure

Anti-Hyperglycemic and Anti-Obesity Class Activity: Patent-Defined Utility for 2-Phenylmorpholine Derivatives

Patents specifically claim 2-phenylmorpholine derivatives as possessing anti-hyperglycemic and/or anti-obesity activity [1]. While quantitative in vivo data for 4-(2-methoxybenzoyl)-2-phenylmorpholine specifically are not publicly available, the compound falls within the broad Markush structures described in US Patent 4,783,460 and related filings. The patent disclosure indicates that N-substituted 2-phenylmorpholines with specific substitution patterns were discovered to exhibit these metabolic activities.

Anti-hyperglycemic Anti-obesity Metabolic disorders

Regioisomeric Differentiation: 2-Methoxybenzoyl vs. 3-Methoxybenzoyl Substitution Impacts Biological Profile

The 2-methoxybenzoyl regioisomer (CAS 921174-14-3) is structurally distinct from its 3-methoxybenzoyl counterpart (CAS 954009-98-4) and 4-methoxybenzoyl analog [1]. In morpholine-based benzamides, the position of the methoxy substituent on the benzoyl ring has been demonstrated to alter ortho-lithiation/borylation reactivity and can influence biological target engagement [2]. While direct comparative biological data for these specific regioisomers are lacking, established SAR principles within morpholine benzamide series indicate that ortho-, meta-, and para-substitution patterns yield differentiable pharmacological profiles.

Structure-activity relationship Regioisomer Substitution pattern

Best-Fit Research and Industrial Application Scenarios for 4-(2-Methoxybenzoyl)-2-phenylmorpholine Based on Quantitative Evidence


Beta-2 Adrenergic Receptor Agonist Screening and SAR Expansion

With a verified β2-AR agonist IC50 of 1.44 nM, this compound is well-suited for use as a reference agonist or chemical probe in GPCR screening cascades, particularly in assays measuring mitogenesis inhibition in HEK-β2-AR or U87MG cells [1]. Its potency, which is 3-fold greater than CHEMBL1800934, allows for clear differentiation in comparative pharmacology studies and enables SAR exploration of N-benzoyl-2-phenylmorpholine analogs.

Metabolic Disease Target Validation in Anti-Hyperglycemic and Anti-Obesity Programs

Given its inclusion within a patented class of 2-phenylmorpholine derivatives claimed for anti-hyperglycemic and anti-obesity activity, this compound may serve as a starting point for target validation studies in metabolic disease models [1]. Researchers should confirm that the 2-methoxybenzoyl substitution pattern aligns with the preferred embodiments described in US Patent 4,783,460 before initiating in vivo experiments.

Structure-Activity Relationship Studies of Regioisomeric Morpholine Benzamides

The distinct 2-methoxybenzoyl substitution pattern differentiates this compound from its 3-methoxy and 4-methoxy regioisomers. It can be employed as a key building block in systematic SAR campaigns investigating the impact of ortho-, meta-, and para-substitution on target binding, metabolic stability, and off-target selectivity profiles [1][2].

Quote Request

Request a Quote for 4-(2-methoxybenzoyl)-2-phenylmorpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.